Miriplatin hydrate

Descripción

Propiedades

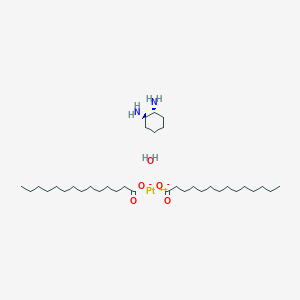

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDBMUAJGMXQAY-GSEQGPDBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70N2O5Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179715 | |

| Record name | Miriplatin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250159-48-9 | |

| Record name | Miriplatin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250159489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miriplatin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIPLATIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75H6U03J2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Miriplatin Hydrate in Hepatocellular Carcinoma: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin hydrate, a third-generation lipophilic platinum-based chemotherapeutic agent, has emerged as a significant therapeutic option for hepatocellular carcinoma (HCC), particularly in the context of transarterial chemoembolization (TACE).[1][2][3] Developed by Dainippon Sumitomo Pharma, miriplatin's unique chemical properties allow for targeted and sustained drug delivery to hepatic tumors, enhancing its anti-cancer efficacy while mitigating systemic toxicity.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in HCC, detailing its molecular interactions, cellular effects, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: DNA Adduct Formation and Apoptosis Induction

At its core, the mechanism of action of this compound mirrors that of other platinum-based anticancer drugs: the formation of platinum-DNA adducts that disrupt essential cellular processes, ultimately leading to programmed cell death (apoptosis).[1][5][6] Miriplatin itself is a prodrug that, upon administration and subsequent release from its oily carrier, is converted to its active form, dichloro(1,2-diaminocyclohexane)platinum (DPC).[3][6]

The diaminocyclohexane (DACH) ligand in miriplatin's structure is a key feature it shares with oxaliplatin.[6] The active DPC metabolite covalently binds to the N7 position of guanine and adenine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts create structural distortions in the DNA double helix, which in turn inhibit DNA replication and transcription.[1] The cellular DNA damage response (DDR) pathways are activated in response to this damage.[7] However, if the DNA damage is too extensive to be repaired, the cell is directed towards the apoptotic cascade.[5][6]

dot

Pharmacokinetics and Targeted Delivery

A distinguishing feature of miriplatin is its lipophilicity, which allows for its formulation as a stable suspension in an oily lymphographic agent, typically Lipiodol.[2][4][8] This formulation is central to its clinical utility in TACE for HCC.

When administered via the hepatic artery, the miriplatin-Lipiodol suspension is selectively retained within the hypervascularized tumor tissue of HCC.[4][5][9] This targeted delivery results in a high local concentration of the drug at the tumor site while minimizing systemic exposure and associated side effects, such as nephrotoxicity, which is a common concern with other platinum agents like cisplatin.[1][2] The lipophilic nature of miriplatin facilitates a slow and sustained release of the active platinum compounds within the tumor, prolonging its cytotoxic effects.[6][10]

dot

Quantitative Analysis of Miriplatin's Effects

In vitro and in vivo studies have provided quantitative data on the efficacy of miriplatin in HCC.

In Vitro Cytotoxicity

The cytotoxic effects of miriplatin and its related compounds have been evaluated against various human liver cancer cell lines.

| Cell Line | Compound | IC50 (µg/mL) | Exposure Time | Reference |

| HepG2 | DPC | 0.26 | 3 days | [5] |

| HuH-7 | DPC | 1.9 | 3 days | [5] |

| Li-7 | DPC | 0.51 | 3 days | [5] |

| HepG2 | DPI | 2.1 | 3 days | [5] |

| HuH-7 | DPI | 6.5 | 3 days | [5] |

| Li-7 | DPI | 2.9 | 3 days | [5] |

| HepG2 | Cisplatin | 0.42 | 3 days | [5] |

| HuH-7 | Cisplatin | 1.2 | 3 days | [5] |

| Li-7 | Cisplatin | 0.46 | 3 days | [5] |

| HepG2 | Miriplatin/LPD | 7.1 | 7 days | [5] |

| HuH-7 | Miriplatin/LPD | 2.6 | 7 days | [5] |

| Li-7 | Miriplatin/LPD | 3.5 | 7 days | [5] |

| HepG2 | Cisplatin/LPD | 0.50 | 7 days | [5] |

| HuH-7 | Cisplatin/LPD | 1.1 | 7 days | [5] |

| Li-7 | Cisplatin/LPD | 0.61 | 7 days | [5] |

DPC: Dichloro(1,2-diaminocyclohexane)platinum; DPI: Di-μ-hydroxo-bis[(1R,2R)-cyclohexanediamine-N,N']diplatinum(II); LPD: Lipiodol

In Vivo Platinum Accumulation and DNA Adduct Formation

Studies in patients who underwent TACE with miriplatin followed by hepatic resection have demonstrated the selective accumulation of platinum and the formation of platinum-DNA adducts in HCC tumors compared to surrounding non-tumor liver tissue.

| Parameter | HCC Tumor Tissue | Non-Tumor Liver Tissue | Fold Difference (Tumor vs. Non-Tumor) | Reference |

| Mean Platinum Concentration (µg/g) | 730 ± 350 | 16 ± 9.2 | ~50-fold | [11] |

| Mean Platinum-DNA Adduct Levels (pg Pt/µg DNA) | 54 ± 16 | 13 ± 13 | ~7.6-fold | [11] |

Experimental Protocols

In Vitro Drug Release Assay

To evaluate the sustained release properties of miriplatin from its Lipiodol suspension, a common in vitro method involves the use of cell culture inserts.

-

Preparation: A suspension of miriplatin in Lipiodol (miriplatin/LPD) is prepared.

-

Experimental Setup: The miriplatin/LPD suspension is placed in the upper chamber of a cell culture insert, which has a semi-permeable membrane with small pores. This insert is then placed in a well of a culture plate containing cell culture medium or a biological fluid like rat serum.

-

Sampling: At various time points (e.g., 1, 3, 5, and 7 days), aliquots of the medium from the lower chamber are collected.

-

Quantification: The concentration of platinum in the collected samples is determined using a sensitive analytical technique such as flameless atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

-

Comparison: The release profile of miriplatin/LPD is often compared to that of a hydrophilic platinum agent like cisplatin suspended in Lipiodol (cisplatin/LPD) to highlight the sustained-release characteristics of miriplatin. For instance, after 7 days in rat serum, miriplatin/LPD released 54 ± 3 µg of platinum, whereas cisplatin/LPD released 9,400 ± 100 µg within a single day.[10]

Quantification of Platinum-DNA Adducts

The formation of platinum-DNA adducts in cells or tissues is a direct measure of miriplatin's mechanism of action.

-

Sample Collection: Tumor and non-tumor tissues are obtained from patients who have received miriplatin-TACE, or cells are harvested from in vitro experiments.

-

DNA Isolation: Genomic DNA is extracted from the samples using a commercial DNA isolation kit (e.g., DNAzol reagent).

-

DNA Purification: The isolated DNA is purified to remove any contaminants that could interfere with subsequent analyses.

-

DNA Quantification: The concentration of the purified DNA is accurately measured, typically using a fluorometric assay with a dye like Hoechst 33258.

-

Platinum Quantification: The amount of platinum bound to the DNA is quantified using flameless atomic absorption spectrometry or ICP-MS.

-

Data Normalization: The platinum concentration is normalized to the amount of DNA, and the results are expressed as pg of platinum per µg of DNA.

dot

Conclusion

The mechanism of action of this compound in hepatocellular carcinoma is a multi-faceted process that leverages its unique lipophilic properties for targeted and sustained intra-tumoral drug delivery. Its core activity lies in the formation of platinum-DNA adducts by its active metabolite, DPC, leading to the inhibition of DNA replication and transcription and the subsequent induction of apoptosis in cancer cells. The wealth of in vitro and in vivo data underscores the efficacy of this mechanism, demonstrating significant cytotoxicity against HCC cells and selective accumulation within hepatic tumors. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for optimizing current therapeutic strategies and for the development of next-generation platinum-based therapies for HCC.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Transcatheter Arterial Chemotherapy with Miriplatin for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using Miriplatin Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. Intra‐hepatic arterial administration with miriplatin suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of DNA Damage Response Pathways in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo evaluation of a monodisperse solid-in-oil-in-water miriplatin/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intra-hepatic arterial administration with miriplatin suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with miriplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Miriplatin Hydrate: A Physicochemical Deep Dive for the Drug Development Professional

For Immediate Release

[Shanghai, China] – [December 8, 2025] – This technical guide provides a comprehensive overview of the core physicochemical properties of Miriplatin hydrate, a lipophilic platinum-based chemotherapeutic agent primarily utilized in the transarterial chemoembolization (TACE) for hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of its mechanism and analytical workflows.

Core Physicochemical Properties

This compound's unique lipophilic nature governs its formulation, delivery, and mechanism of action. A summary of its key physicochemical parameters is presented below.

| Property | Value | Source(s) |

| Chemical Name | (1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | [1][2] |

| Molecular Formula | C₃₄H₇₀N₂O₅Pt | [1][3] |

| Molecular Weight | 782.01 g/mol | [1][3][4] |

| CAS Number | 250159-48-9 (for hydrate) | [1][3][5] |

| Appearance | Solid at room temperature | [6] |

| Solubility | ∙ Virtually insoluble in water (< 0.00260 mg/mL)∙ Soluble in DMSO (10 mM) | [5][7] |

| Lipophilicity (LogP) | 8.423 | [6] |

| Melting Point | Not explicitly reported in publicly available literature. Determined via thermal analysis during characterization. | [4][8] |

| pKa | No acid-base dissociation constant information is available. As a neutral complex with very low water solubility, pKa is likely not a relevant parameter for its formulation and in vivo behavior. | [7] |

| Stability | Stable in Lipiodol suspension, allowing for sustained release. Specific degradation kinetics under various pH and temperature conditions are not extensively detailed in public literature. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline protocols for the synthesis and characterization of this compound, as well as for the determination of its key properties.

Synthesis of this compound

This compound can be synthesized via several routes. A common method involves the reaction of a platinum-diamine intermediate with a myristate salt.[4][8]

Materials:

-

Pt(C₆H₁₄N₂)I₂ (cis-[(1R,2R)-1,2-cyclohexanediamine]diiodoplatinum(II))

-

CH₃(CH₂)₁₂COOAg (Silver myristate)

-

Deionized water

-

Ethanol

Procedure:

-

A suspension of Pt(C₆H₁₄N₂)I₂ is added to a suspension of CH₃(CH₂)₁₂COOAg in deionized water.

-

The mixture is stirred at room temperature for approximately 24 hours.

-

The resulting precipitate, containing Miriplatin and silver iodide (AgI), is collected by filtration and washed with water and ethanol.

-

The precipitate is then stirred in ethanol at an elevated temperature (e.g., 80°C).

-

The AgI is removed by filtration while the solution is hot.

-

Water is added to the filtrate to precipitate the Miriplatin.

-

The white precipitate of this compound is collected by filtration, washed with ethanol, and dried.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.[4][8]

-

Elemental Analysis: To confirm the empirical formula (C, H, N content).

-

Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (FT-IR): To identify characteristic functional groups, such as the carboxylate ligands.

-

Nuclear Magnetic Resonance (¹H-NMR): To elucidate the chemical structure and confirm the presence of the diaminocyclohexane and myristate ligands.

-

Thermal Analysis: To assess thermal stability and determine the melting point.[4][8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the partition coefficient (LogP) and can be adapted for solubility measurement.[6]

Materials:

-

This compound

-

n-octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4)

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol.

-

Pre-saturate n-octanol with the buffered water.

-

Add an excess amount of this compound to a known volume of the buffered water.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.

-

The solubility is reported as the concentration of the saturated solution.

Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Procedure (adapted from the shake-flask method):

-

Following the solubility determination in the buffered water, also determine the solubility of this compound in pre-saturated n-octanol.

-

Alternatively, add a known amount of this compound to a biphasic system of pre-saturated n-octanol and buffered water.

-

Agitate the mixture until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and the aqueous phase using HPLC-UV.

-

Calculate the LogP using the formula: LogP = log ([Miriplatin]octanol / [Miriplatin]water).

Mechanism of Action and Analytical Workflow

Visual diagrams are provided below to illustrate the mechanism of action of Miriplatin and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound's distinct physicochemical profile, particularly its lipophilicity, is central to its clinical application and efficacy in treating hepatocellular carcinoma. This technical guide provides a foundational understanding of these properties and the experimental basis for their determination. Further research into the solid-state characterization and detailed stability profiles of this compound will continue to inform its optimal formulation and clinical use.

References

- 1. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis of Miriplatin, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using Miriplatin Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved synthesis of miriplatin, an antitumor drug | Atlantis Press [atlantis-press.com]

- 9. atlantis-press.com [atlantis-press.com]

Miriplatin Hydrate: A Technical Guide to Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin hydrate ((SP-4-2)-[(1R,2R)-1,2-cyclohexanediamine-N,N']bis(tetradecanoato-O)-platinum monohydrate) is a lipophilic platinum (II) complex developed as a chemotherapeutic agent for hepatocellular carcinoma (HCC).[1][2] Its lipophilicity allows it to be suspended in an oily lymphographic agent, such as Lipiodol, for targeted administration via transcatheter arterial chemoembolization (TACE).[1][3] This targeted delivery method enhances drug retention within liver tumors, allowing for the gradual release of active platinum compounds that form DNA adducts, ultimately inducing apoptosis in cancer cells.[2][3] This guide provides a detailed overview of the synthesis and structural characterization of this compound, presenting key data and experimental protocols for scientific and research applications.

Synthesis of this compound

Several synthetic routes for Miriplatin have been developed, primarily involving the reaction of a platinum-diamine complex with a myristate salt. An improved, practical synthesis procedure has been developed to increase yield and operational simplicity, avoiding harmful solvents like chloroform.[4][5]

Synthetic Pathway Overview

One effective method begins with the precursor (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide (Pt(C₆H₁₄N₂)I₂). This intermediate is reacted with silver myristate (CH₃(CH₂)₁₂COOAg) in an aqueous medium. The final product, Miriplatin, is then isolated from the silver iodide (AgI) byproduct through selective dissolution in ethanol.[5][6] This approach offers a favorable reaction rate and reduces the use of hazardous materials.[5] Another pathway involves the reaction of oxaliplatin with sodium tetradecanoate in water.[1] A common earlier method started from K₄PtCl₄, which was converted to an intermediate Pt(C₆H₁₄N₂)(NO₂)₂ before reacting with sodium myristate.[4][7]

Detailed Experimental Protocol: Improved Synthesis

This protocol is adapted from the improved synthesis method described by Wang Q.K., et al.[5]

Step 1: Synthesis of Silver Myristate (CH₃(CH₂)₁₂COOAg)

-

Dissolve sodium myristate (5g, 20 mmol) in 100 mL of H₂O at 60°C.

-

In a separate vessel, dissolve silver nitrate (AgNO₃) in 50 mL of H₂O.

-

Add the AgNO₃ solution to the sodium myristate solution and stir the mixture for 30 minutes at 60°C.

-

Filter the resulting white precipitate, wash with water and then ethanol.

-

Dry the precipitate at 60°C to yield silver myristate.

Step 2: Synthesis of Miriplatin

-

Add a suspension of Pt(C₆H₁₄N₂)I₂ (2.8g, 5 mmol) to a suspension of the prepared silver myristate (3.35g, 10 mmol) in 100 mL of H₂O.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the resulting precipitate (a mix of Miriplatin and AgI), and wash it with H₂O and ethanol. Dry at 60°C.

Step 3: Purification

-

Stir the dried precipitate in 200 mL of ethanol at 80°C for 15 minutes.

-

Filter off the insoluble silver iodide (AgI) while the solution is hot.

-

Add 50 mL of H₂O to the filtrate to induce precipitation of the product.

-

Filter the white precipitate, wash with ethanol, and dry at 60°C to yield Miriplatin.

-

Further purification can be achieved by recrystallization from ethanol to obtain the final this compound product.[5] The overall yield for this process is reported to be approximately 87%.[5]

Structural Characterization

The structure of synthesized this compound is confirmed through a combination of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods.[5][7]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to confirm the molecular formula C₃₄H₆₈N₂O₄Pt.[5]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.45 | 53.41 |

| Hydrogen (H) | 8.97 | 8.92 |

| Nitrogen (N) | 3.66 | 3.61 |

| Table 1: Elemental analysis data for Miriplatin. Data sourced from Wang Q.K., et al. (2015).[5] |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

| Parameter | Value |

| Method | ESI-MS |

| Expected m/z [M+H]⁺ | 764.01 |

| Observed m/z [M+H]⁺ | 764.48 |

| Table 2: ESI-MS data for Miriplatin. Data sourced from Wang Q.K., et al. (2015).[5] |

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to elucidate the structure by identifying the chemical environment of hydrogen atoms.

| Chemical Shift (δ/ppm) | Multiplicity | Ascription |

| 0.84 - 0.87 | m | 6H, 2x -CH₂CH₃ |

| 1.12 - 1.14 | d | 40H, 2x -CH₂( CH₂ )₁₀CH₂CH₃ |

| 1.28 - 1.31 | m | 4H, -CH₂CH₂ - of DACH ring |

| 1.48 - 1.50 | d | 2H, -CH HCH₂CH₂CH H- of DACH ring |

| 1.72 - 1.77 | m | 4H, 2x -CH₂ CH₂(CH₂)₁₀- |

| 2.12 - 2.15 | d | 2H, -CHH CH₂CH₂CHH - of DACH ring |

| 2.44 - 2.47 | m | 4H, 2x -O₂CCH₂ CH₂- |

| 3.06 | s | 2H, 2x -CH NH₂ |

| 5.01 | s | 2H, H₂O (hydrate) |

| 7.31 - 7.33 | d | 4H, 2x -NH₂ |

| Table 3: ¹H-NMR spectral data for this compound (500 MHz, DMSO). DACH refers to the diaminocyclohexane ligand. Data sourced from Wang Q.K., et al. (2015).[5] |

Other Characterization Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis shows characteristic peaks that confirm the presence of key functional groups. The spectra typically display strong asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻), indicating monodentate coordination through oxygen atoms.[5]

-

Thermal Analysis: Thermal analysis is used to confirm the presence of water of hydration.[4] The loss of water at specific temperatures is a key indicator of a hydrate structure.

-

X-ray Diffraction (XRD): Powder X-ray diffraction is a crucial technique for confirming the crystalline nature of the compound and distinguishing between anhydrous and hydrated forms.[8] While specific crystallographic data for this compound is not widely available in public databases, XRD is a standard method used in its solid-state characterization.

Mechanism of Action: DNA Adduct Formation

Similar to other platinum-based anticancer drugs, the primary mechanism of action for Miriplatin involves its interaction with cellular DNA.[3] After being released from its lipophilic carrier within the tumor, the platinum complex can enter cancer cells. Inside the cell, it forms platinum-DNA adducts, which create cross-links within and between DNA strands.[3][5] These adducts disrupt normal DNA replication and transcription processes, triggering cellular damage response pathways that ultimately lead to apoptosis (programmed cell death).[3]

Conclusion

This compound is a significant advancement in the targeted therapy of hepatocellular carcinoma. The synthetic methodologies have evolved to become more efficient and environmentally benign. Its structure has been rigorously confirmed through a suite of analytical techniques, providing a solid foundation for its clinical application. The lipophilic nature of Miriplatin, combined with its DNA-adduct forming mechanism, underscores its efficacy as a locoregional chemotherapeutic agent. This guide provides core technical information to aid researchers and professionals in the fields of medicinal chemistry and oncology drug development.

References

- 1. Miriplatin - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Miriplatin (hydrate) 250159-48-9 | MCE [medchemexpress.cn]

- 7. Miriplatin monohydrate | C34H70N2O5Pt | CID 23725065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

Miriplatin Hydrate: A Technical Guide to Lipophilicity and Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin hydrate, a lipophilic platinum (II) complex, is a third-generation alkylating-like agent primarily utilized in the transcatheter arterial chemoembolization (TACE) for hepatocellular carcinoma (HCC).[1][2] Its efficacy in this targeted therapy is intrinsically linked to its physicochemical properties, particularly its high lipophilicity and consequential low solubility in aqueous and many organic media. This technical guide provides an in-depth analysis of the lipophilicity and solubility characteristics of this compound, complete with experimental protocols and visual representations of key processes.

Miriplatin's molecular structure, featuring a diaminocyclohexane (DACH) platinum core with two long-chain myristate ligands, confers its significant lipophilicity.[3] This property is crucial for its formulation as a stable suspension in the oily contrast agent Lipiodol, enabling prolonged retention and sustained drug release within the targeted liver tumor, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5]

Core Physicochemical Properties

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃₄H₇₀N₂O₅Pt | [6] |

| Molecular Weight | 782.01 g/mol | [4] |

| CAS Number | 250159-48-9 | [4] |

| Appearance | White solid | [4] |

| LogP (calculated) | 8.423 | [7] |

Solubility Profile

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | < 0.00260 mg/mL | Insoluble | [8] |

| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Insoluble or slightly soluble. Note: DMSO is reported to inactivate Miriplatin. | [4] |

| Ethanol | - | Insoluble | [9] |

| Methanol | - | Poor solubility | [8] |

| Acetonitrile | - | Poor solubility | [8] |

| Acetone | - | Poor solubility | [8] |

| Chloroform | > 1 mg/mL | Readily soluble | [8] |

It is crucial to note that the use of dimethyl sulfoxide (DMSO) as a solvent for platinum-based drugs, including Miriplatin, is generally discouraged as it can lead to the displacement of ligands and inactivation of the compound.[7][9]

Lipophilicity Determination: Experimental Protocols

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For highly lipophilic substances like this compound, traditional shake-flask methods for determining the partition coefficient (LogP) can be challenging. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable alternative for assessing lipophilicity.

Experimental Workflow for Lipophilicity Determination

Caption: Workflow for RP-HPLC-based lipophilicity determination.

Detailed Protocol for RP-HPLC Lipophilicity Measurement

This protocol is adapted from established methods for platinum complexes.[4][10]

-

Materials and Reagents:

-

This compound

-

A series of reference compounds with known LogP values (e.g., uracil for dead time determination, and a range of compounds with varying lipophilicity)

-

HPLC-grade methanol and water

-

Appropriate buffer (e.g., phosphate buffer) if pH control is needed for LogD determination

-

RP-HPLC system with a C18 column and a UV detector

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent where it is soluble (e.g., chloroform), at a known concentration.

-

Prepare stock solutions of the reference compounds in the mobile phase.

-

The mobile phase typically consists of a mixture of methanol and water (or buffer). The exact ratio can be optimized for adequate retention times.

-

-

Chromatographic Conditions:

-

Column: C18 (e.g., 5 µm particle size, 4.6 x 150 mm)

-

Mobile Phase: A suitable isocratic or gradient mixture of methanol and water. For isocratic elution, a range of methanol concentrations should be tested.

-

Flow Rate: Typically 1.0 mL/min

-

Column Temperature: Controlled, e.g., 25°C

-

Detection: UV detection at a wavelength where this compound and the standards absorb.

-

Injection Volume: Consistent for all samples (e.g., 10 µL)

-

-

Data Acquisition and Analysis:

-

Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t₀).

-

Inject each reference compound and this compound solution and record their retention times (tᵣ).

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀.

-

Calculate the logarithm of the capacity factor (log k').

-

Create a calibration curve by plotting the log k' values of the reference compounds against their known LogP values.

-

Determine the LogP of this compound by interpolating its log k' value on the calibration curve.

-

Mechanism of Action: Signaling Pathway

The cytotoxic effect of this compound, like other platinum-based anticancer drugs, is primarily mediated through its interaction with DNA.[8] Upon release from its lipophilic carrier, the active platinum species forms adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately triggering apoptosis.[9] Studies have indicated that the combination of Miriplatin's active form (DPC) and radiation can synergistically induce apoptosis through the p53 up-regulated modulator of apoptosis (PUMA).[2]

Caption: Miriplatin-induced PUMA-mediated apoptosis pathway.

Conclusion

This compound's distinct lipophilicity is a cornerstone of its clinical application and success in the targeted treatment of hepatocellular carcinoma. Its poor solubility in most solvents necessitates its formulation as a suspension in an oily vehicle for effective delivery via TACE. Understanding these fundamental physicochemical properties is paramount for researchers and drug development professionals working on the optimization of existing platinum-based therapies and the design of novel, highly targeted anticancer agents. The provided experimental protocols offer a framework for the precise characterization of the lipophilicity of this compound and similar compounds, while the signaling pathway diagram illustrates the molecular basis of its therapeutic action.

References

- 1. medkoo.com [medkoo.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. This compound Supplier | CAS 250159-48-9 | AOBIOUS [aobious.com]

- 4. This compound | DNA Alkylation | TargetMol [targetmol.com]

- 5. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents | MDPI [mdpi.com]

- 6. Treatment of human cells with the anti-cancer drug cisplatin results in the caspase-dependent release of adduct-containing cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | platinum complex | CAS# 250159-48-9 | InvivoChem [invivochem.com]

In Vitro Cytotoxicity of Miriplatin Hydrate on Liver Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin hydrate, a lipophilic platinum-based antineoplastic agent, has emerged as a significant therapeutic option for hepatocellular carcinoma (HCC), the most common form of liver cancer.[1] Developed by Dainippon Sumitomo Pharma under the trade name Miripla, it is often administered via transarterial chemoembolization (TACE), a targeted delivery method that maximizes its concentration at the tumor site while minimizing systemic toxicity.[1] The lipophilic nature of Miriplatin ensures prolonged retention within the liver, enhancing its therapeutic efficacy.[1] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound on liver cancer cells, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Miriplatin's mechanism of action is analogous to other platinum-based chemotherapeutics, primarily involving the formation of platinum-DNA adducts.[1] These adducts disrupt DNA replication and transcription, ultimately triggering apoptosis, or programmed cell death, in malignant cells.[1] Due to its low water solubility, in vitro studies often utilize its active form, dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC), or Miriplatin suspended in an oily lymphographic agent such as Lipiodol Ultra-Fluide® (LPD).

Quantitative Cytotoxicity Data

The cytotoxic effects of Miriplatin and its derivatives have been evaluated against various human liver cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from in vitro studies.

Table 1: IC50 Values of Miriplatin's Active Form (DPC) and Other Platinum Agents on Human Liver Cancer Cell Lines [2]

| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |

| DPC | 1.9 | 0.26 | 0.49 |

| DPI | 6.5 | 2.1 | 2.5 |

| Cisplatin | 1.2 | 0.42 | 0.69 |

| Zinostatin stimalamer | 0.69 | 0.22 | 0.30 |

Data represents the concentration of the drug required to inhibit cell growth by 50% after a three-day exposure.[2]

Table 2: IC50 Values of Miriplatin/LPD and Cisplatin/LPD on Human Liver Cancer Cell Lines [2]

| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |

| Miriplatin/LPD | 7.1 | 2.6 | 3.9 |

| Cisplatin/LPD | 1.1 | 0.50 | 0.63 |

Data represents the concentration of the drug suspended in Lipiodol (LPD) required to inhibit cell growth by 50% after a seven-day exposure using a cell culture insert system.[2]

Experimental Protocols

Cell Culture

Human liver cancer cell lines such as HepG2, Huh7, and PLC/PRF/5 are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound for In Vitro Assays

Due to its lipophilic nature, this compound is not readily soluble in aqueous culture media. For in vitro experiments, it is typically prepared as a suspension in an oily carrier like Lipiodol.

-

Protocol for Miriplatin/Lipiodol Suspension:

-

Aseptically weigh the desired amount of this compound powder.

-

Suspend the powder in Lipiodol Ultra-Fluide® to the desired stock concentration.

-

Vortex the suspension vigorously to ensure homogeneity before each use.

-

In Vitro Cytotoxicity Assay using Cell Culture Inserts (for Miriplatin/LPD)

This method is suitable for assessing the cytotoxicity of water-insoluble compounds suspended in an oily carrier, as it prevents direct contact of the oily phase with the cells.

-

Materials:

-

24-well plates

-

Cell culture inserts with a microporous membrane (e.g., 0.4 µm pore size)

-

Liver cancer cells

-

Miriplatin/LPD suspension

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

-

Procedure:

-

Seed liver cancer cells in the wells of a 24-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, carefully place a cell culture insert into each well.

-

Add the Miriplatin/LPD suspension to the insert. The platinum compounds will be gradually released from the Lipiodol through the membrane into the culture medium.

-

Incubate the plates for the desired duration (e.g., 7 days).

-

After the incubation period, remove the inserts.

-

Perform an MTT assay to determine cell viability.

-

MTT Assay for Cell Viability

-

Procedure:

-

Remove the culture medium from the wells.

-

Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity assessment of Miriplatin/LPD.

Signaling Pathway

Caption: PUMA-mediated apoptotic signaling pathway induced by Miriplatin.

Conclusion

This compound, through its active form DPC, demonstrates significant in vitro cytotoxicity against human liver cancer cell lines. Its efficacy is attributed to the formation of DNA adducts and the subsequent induction of apoptosis, a process in which the PUMA signaling pathway plays a crucial role. The lipophilic nature of Miriplatin, necessitating its suspension in an oily carrier for in vitro studies, requires specialized experimental protocols, such as the use of cell culture inserts. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for hepatocellular carcinoma.

References

A Comparative Analysis of Miriplatin Hydrate and Cisplatin: Structure, Properties, and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Miriplatin hydrate and Cisplatin, two platinum-based chemotherapeutic agents. The document details their chemical structures, physicochemical properties, mechanisms of action, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used for treating a variety of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its mode of action involves binding to DNA, which forms adducts that trigger apoptosis in cancer cells.[1] Despite its efficacy, the clinical use of Cisplatin is often limited by severe side effects, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[2]

This compound, a more recent development, is a lipophilic platinum complex designed to improve tumor-specific drug delivery and reduce systemic toxicity.[3][4] It is primarily used for the treatment of hepatocellular carcinoma (HCC) via transcatheter arterial chemoembolization (TACE).[3][4] Its lipophilicity allows it to be suspended in an oily lymphographic agent, leading to prolonged retention within the liver and enhanced therapeutic effects on HCC cells with minimized systemic exposure.[3][5]

This guide will delve into the core chemical and biological differences that underpin the distinct therapeutic profiles of these two important anticancer drugs.

Chemical Structure

The fundamental difference between this compound and Cisplatin lies in their ligand composition, which dictates their physical and chemical properties.

Cisplatin features a square planar platinum(II) core coordinated to two ammine ligands and two chloride ligands in a cis configuration.[2] This simple, inorganic structure is crucial for its mechanism of action.

This compound is a more complex, lipophilic derivative. It contains a platinum(II) core chelated by (1R,2R)-1,2-cyclohexanediamine. The two chloride ligands of a cisplatin-like structure are replaced by two myristate (tetradecanoate) ligands, which are long-chain fatty acids.[6][7] This structural modification is responsible for its high lipophilicity.[3]

Physicochemical Properties

The structural differences between this compound and Cisplatin give rise to distinct physicochemical properties, which are summarized in Table 1.

| Property | This compound | Cisplatin |

| IUPAC Name | platinum(2+);bis(tetradecanoate);trans-(1R,2R)-cyclohexane-1,2-diamine;hydrate[8] | cis-diamminedichloroplatinum(II)[2] |

| Molecular Formula | C₃₄H₇₀N₂O₅Pt[8] | Cl₂H₆N₂Pt |

| Molecular Weight | 782.0 g/mol [8] | 300.05 g/mol [9] |

| Appearance | Not specified in results, likely a solid. | Yellow crystalline solid or white powder |

| Water Solubility | Insoluble (due to high lipophilicity)[3][5] | Slightly soluble; ~1 mg/mL with warming, 2.53 g/L at 25°C[10] |

| Other Solubilities | Suspended in lipiodol (oily agent)[3][5] | Soluble in DMF (~10 mg/mL)[9]; Insoluble in most common solvents[11] |

| Lipophilicity (LogP) | High (lipophilic derivative)[3][7] | -2.19 (hydrophilic)[10][12] |

| Stability | Stable in oily suspension for targeted delivery. | Stable in 0.9% NaCl solution, protected from light.[13][14][15] |

| Decomposition Point | Not specified in results. | ~270°C[10][11] |

Table 1: Comparative Physicochemical Properties of this compound and Cisplatin.

Mechanism of Action and Cellular Fate

Both drugs exert their cytotoxic effects by forming platinum-DNA adducts, but their pathways to this endpoint differ significantly due to their structures and formulations.

Cisplatin

-

Cellular Entry: Cisplatin, being neutral and having low lipophilicity, primarily enters cells via passive diffusion, although copper transporters may also play a role.[16]

-

Aquation: Inside the cell, the low intracellular chloride concentration (~4 mM) compared to the bloodstream (~100 mM) promotes the hydrolysis of Cisplatin. The chloride ligands are displaced by water molecules, forming a positively charged, aquated species, [Pt(NH₃)₂(H₂O)Cl]⁺ and [Pt(NH₃)₂(H₂O)₂]²⁺.[2][17]

-

DNA Binding: This reactive aquated form readily binds to the N7 position of purine bases (guanine and adenine) in DNA.[1][18] This leads to the formation of various DNA adducts, predominantly 1,2-intrastrand crosslinks between adjacent guanine bases.[1][17]

-

Cytotoxicity: These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription.[19][20] The resulting DNA damage, if not repaired, activates cellular signaling pathways that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1]

This compound

-

Administration and Retention: Miriplatin is administered as a suspension in an oily carrier (lipiodol) via TACE directly into the hepatic artery.[3] Its high lipophilicity ensures it is retained within the targeted liver tumor, minimizing systemic distribution.[3][5]

-

Drug Release: The active platinum component is gradually released from the oily suspension into the aqueous environment of the tumor cells.[21][22]

-

DNA Binding and Cytotoxicity: Similar to Cisplatin, the released platinum species forms platinum-DNA adducts, disrupting DNA replication and transcription.[3][23] This damage induces apoptosis in the cancer cells.[3][23] The sustained release mechanism provides a prolonged therapeutic effect directly at the tumor site.[5]

Experimental Protocols

The characterization and comparison of platinum-based drugs involve a range of standard laboratory techniques.

Protocol: Assessment of Chemical Stability by HPLC

Objective: To determine the chemical stability of Cisplatin in a 0.9% sodium chloride solution over time.

Methodology:

-

Solution Preparation: Prepare a stock solution of Cisplatin at a nominal concentration (e.g., 0.1 mg/mL) in 0.9% sodium chloride in polyethylene bags or glass vials.[15]

-

Storage: Store the prepared solutions at room temperature (15-25°C), protected from light.[15][24]

-

Sampling: At specified time points (e.g., 0, 24, 48 hours, and weekly for 30 days), withdraw an aliquot of the solution.

-

HPLC Analysis:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol and water, or other appropriate solvent system.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 300 nm) to detect Cisplatin.[14]

-

Quantification: Calculate the concentration of Cisplatin at each time point by comparing the peak area to a standard curve generated from freshly prepared standards of known concentrations.

-

-

Data Analysis: Express the stability as the percentage of the initial concentration remaining at each time point. A loss of more than 10% is typically considered significant degradation.[15][24]

Protocol: In Vitro Cytotoxicity Assessment using a Cell Viability Assay

Objective: To compare the cytotoxic effects of Miriplatin and Cisplatin on a human hepatoma cell line (e.g., Li-7 or HepG2).

Methodology:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions (e.g., 37°C, 5% CO₂). Plate the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Drug Preparation:

-

Cisplatin: Prepare a stock solution in 0.9% NaCl or water and create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Miriplatin: As Miriplatin is lipophilic, prepare a suspension in lipiodol. For in vitro testing, the drug is often added to cell culture inserts with a semi-permeable membrane, which are then placed into the wells containing the cells, allowing the active components to diffuse into the media over time.[23]

-

-

Treatment: Expose the cells to various concentrations of each drug for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with lipiodol for Miriplatin; medium with NaCl for Cisplatin) and an untreated control.

-

Cell Viability Measurement: After the incubation period, assess cell viability using a standard assay such as MTT or AlamarBlue.

-

AlamarBlue Assay: Add the AlamarBlue reagent to each well and incubate for a few hours. Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable, metabolically active cells.[23]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate dose-response curves and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) for each compound.

References

- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cisplatin - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Miriplatin - Wikipedia [en.wikipedia.org]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. GSRS [precision.fda.gov]

- 7. (SP-4-2)-((1R,2R)-1,2-Cyclohexanediamine-kappaN1,kappaN2)bis(tetradecanoato-kappaO)platinum | C34H68N2O4Pt | CID 9832045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Miriplatin monohydrate | C34H70N2O5Pt | CID 23725065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Table 1, Properties of Cisplatin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cisplatin (PIM 132) [inchem.org]

- 12. Cisplatin | Cl2H6N2Pt | CID 5460033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jpccr.eu [jpccr.eu]

- 18. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cisplatin | 15663-27-1 [chemicalbook.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. sumitomo-pharma.com [sumitomo-pharma.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

Miriplatin Hydrate: An In-depth Technical Guide on Early-Stage Antineoplastic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin hydrate, known by the trade name Miripla, is a third-generation, lipophilic platinum-based antineoplastic agent.[1] Developed by Dainippon Sumitomo Pharma, it is specifically designed for the treatment of hepatocellular carcinoma (HCC), the most common form of liver cancer.[1] Unlike conventional water-soluble platinum drugs such as cisplatin and carboplatin, miriplatin's unique chemical structure, incorporating myristate leaving groups, grants it high affinity for oily lymphographic agents like Lipiodol (iodinated poppy seed oil).[2][3] This property is pivotal to its primary administration route, transarterial chemoembolization (TACE), a targeted therapy that delivers the drug directly to the liver tumor via the hepatic artery.[1][3] This localized delivery mechanism aims to maximize the drug's concentration at the tumor site while minimizing systemic toxicity, a significant challenge with earlier platinum-based therapies.[1][2]

Mechanism of Action

Miriplatin functions as a prodrug that, once administered, undergoes gradual activation at the tumor site. Its lipophilic nature allows it to be suspended in Lipiodol, which is selectively retained in the hypervascularized tissue of hepatocellular carcinoma.[2][3][4] This suspension acts as a drug depot, facilitating a sustained release of active platinum compounds.[4][5]

The core antineoplastic activity of miriplatin is similar to other platinum-based agents: the formation of platinum-DNA adducts.[1][2] The active metabolites of miriplatin, primarily Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC), bind to the DNA of cancer cells.[5][6] These adducts create intra- and inter-strand crosslinks, which disrupt the normal processes of DNA replication and transcription.[1] This damage, if not repaired, triggers cellular signaling pathways that lead to programmed cell death, or apoptosis, ultimately inhibiting tumor growth.[1][2][5]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Intra‐hepatic arterial administration with miriplatin suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intra-hepatic arterial administration with miriplatin suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using Miriplatin Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

Miriplatin Hydrate: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin hydrate, a lipophilic platinum-based antineoplastic agent, represents a significant advancement in the regional treatment of hepatocellular carcinoma (HCC). Developed by Dainippon Sumitomo Pharma, it is marketed in Japan under the trade name Miripla®.[1] Its unique chemical properties allow for targeted delivery and sustained release at the tumor site, enhancing efficacy while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its synthesis, mechanism of action, and a summary of its preclinical and clinical findings.

Discovery and Development Timeline

The development of this compound was driven by the need for a more effective and safer treatment option for HCC, a prevalent and challenging malignancy to treat. The timeline below outlines the key milestones in its journey from concept to clinical use.

| Year | Milestone | Reference(s) |

| 2009 | Dainippon Sumitomo Pharma obtains manufacturing and marketing approval for Miripla® (this compound) for intra-arterial injection for hepatocellular carcinoma in Japan. | [2] |

| 2011 | A Phase II clinical trial is registered to compare the effectiveness of transcatheter arterial chemoembolization (TACE) with Miriplatin versus cisplatin for unresectable HCC. | [3] |

| 2013 | A report is published on the safe use of transcatheter arterial chemotherapy with Miriplatin in HCC patients with chronic renal failure. | [4] |

| 2014 | Last modification to the registered Phase II clinical trial comparing Miriplatin-TACE with Cisplatin-TACE. | [3] |

Synthesis of this compound

This compound, with the chemical name (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN,κN']bis(myristato-κO)platinum(II) monohydrate, is synthesized through a multi-step process. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Silver nitrate (AgNO₃)

-

Myristic acid

-

Sodium hydroxide (NaOH)

-

Solvents (e.g., water, ethanol)

Procedure:

-

Synthesis of Dichloro((1R,2R)-1,2-cyclohexanediamine)platinum(II): Potassium tetrachloroplatinate(II) is reacted with (1R,2R)-(-)-1,2-diaminocyclohexane in an aqueous solution to form the intermediate dichloro((1R,2R)-1,2-cyclohexanediamine)platinum(II).

-

Synthesis of Dinitrato((1R,2R)-1,2-cyclohexanediamine)platinum(II): The dichloro intermediate is then reacted with silver nitrate in water. The resulting silver chloride precipitate is removed by filtration, yielding an aqueous solution of dinitrato((1R,2R)-1,2-cyclohexanediamine)platinum(II).

-

Synthesis of Miriplatin: The dinitrato intermediate is reacted with the sodium salt of myristic acid (sodium myristate), which is prepared by reacting myristic acid with sodium hydroxide. This reaction results in the formation of Miriplatin as a precipitate.

-

Purification and Hydration: The crude Miriplatin is then purified by recrystallization from a suitable solvent such as ethanol. The final product is obtained as a monohydrate.

Caption: Synthetic pathway of this compound.

Mechanism of Action

Similar to other platinum-based anticancer drugs, the primary mechanism of action of Miriplatin involves its interaction with DNA.[1] Its lipophilic nature facilitates its retention in the oily contrast agent (Lipiodol) used in TACE, leading to a sustained release of the active platinum species within the tumor.

The proposed mechanism involves the following steps:

-

Intracellular Uptake: Following administration, Miriplatin is gradually released from the Lipiodol emulsion and taken up by hepatocellular carcinoma cells.

-

Aquation: Inside the cell, the myristate ligands are slowly replaced by water molecules in a process called aquation, forming a reactive, positively charged platinum complex.

-

DNA Adduct Formation: The aquated platinum species then binds to the N7 atoms of purine bases (guanine and adenine) in the DNA, forming intrastrand and interstrand crosslinks.

-

Inhibition of DNA Replication and Transcription: These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription.

-

Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to the activation of apoptotic signaling pathways and ultimately, programmed cell death.

Caption: Proposed mechanism of action of Miriplatin.

Preclinical Studies

Preclinical studies were instrumental in characterizing the pharmacokinetic profile and antitumor activity of Miriplatin.

Pharmacokinetics

In vivo studies in animal models demonstrated the selective retention of Miriplatin in hepatic tumors following intra-arterial administration.[2] A study in dogs showed that the systemic exposure to platinum was low, with a slow transfer of platinum components into the circulating blood, suggesting reduced systemic toxicity.[2]

Table 1: Summary of Preclinical Pharmacokinetic Data

| Parameter | Finding | Animal Model | Reference |

| Tumor Retention | Miriplatin suspension was retained selectively in rat hepatic tumors after intra-hepatic arterial administration. | Rat | [2] |

| Systemic Exposure | Plasma concentration of total platinum showed a gradual change at a constant low concentration. | Dog | [2] |

| Tissue Distribution | Higher concentrations of platinum were observed in tumor tissues compared to normal liver tissues. | Rat | [2] |

In Vivo Antitumor Activity

Miriplatin demonstrated significant in vivo antitumor activity in various animal models of hepatocellular carcinoma.[2]

Table 2: In Vivo Antitumor Efficacy of Miriplatin Suspension

| Animal Model | Treatment | Outcome | Reference |

| Rat model with implanted liver tumors | Single administration by intrahepatic arterial injection | Demonstrated in vivo antitumor activity | [2] |

| Rabbit model with implanted liver tumors | Single administration by intrahepatic arterial injection | Demonstrated in vivo antitumor activity | [2] |

| Rat model with chemically induced tumors | Single administration by intrahepatic arterial injection | Demonstrated in vivo antitumor activity | [2] |

Clinical Studies

Clinical trials have confirmed the efficacy and safety of this compound for the treatment of hepatocellular carcinoma.

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of Miriplatin in combination with cisplatin powder for unresectable HCC.[5]

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Result | Reference |

| Number of Patients | 9 | [5] |

| Dose-Limiting Toxicity | No DLT was observed with any dose of cisplatin in combination with a median of 80 mg of Miriplatin. | [5] |

| Efficacy | Partial response was observed in one patient, and stable disease in four patients (disease control rate of 62.5%). | [5] |

| Pharmacokinetics | No further increase in plasma platinum concentration following Miriplatin administration. | [5] |

Phase II Clinical Trial

A multicenter Phase II clinical trial was initiated to compare the efficacy and safety of TACE with Miriplatin versus TACE with cisplatin in patients with unresectable HCC.[3] The primary outcomes were response rate and disease control rate, with secondary outcomes including adverse events, overall survival, and time to treatment failure.[3]

Clinical Experience in Patients with Renal Failure

A case series reported the safe administration of transcatheter arterial chemotherapy with Miriplatin in three HCC patients with stage 4 chronic renal failure.[4] This suggests that Miriplatin may be a viable option for this patient population due to its low systemic exposure and weak renal toxicity.[4]

Safety and Tolerability

The safety data sheet for Miriplatin indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] In clinical practice, the localized administration via TACE is designed to minimize systemic side effects. The most common adverse events are generally related to the TACE procedure itself.

Experimental Protocols

In Vitro Apoptosis Assay

Objective: To determine the apoptotic effect of Miriplatin on hepatocellular carcinoma cell lines.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2, Huh-7)

-

Miriplatin

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HCC cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Miriplatin (solubilized in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for in vitro apoptosis assay.

In Vivo Hepatocellular Carcinoma Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Miriplatin in a mouse xenograft model of HCC.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Hepatocellular carcinoma cell line (e.g., Hep3B, PLC/PRF/5)

-

Matrigel

-

Miriplatin

-

Lipiodol

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture HCC cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare a suspension of Miriplatin in Lipiodol. For the treatment group, administer the Miriplatin-Lipiodol suspension via intra-arterial injection (if technically feasible) or intratumoral injection. The control group should receive the vehicle (Lipiodol) only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathway of Miriplatin-Induced Apoptosis

The formation of platinum-DNA adducts by Miriplatin triggers a DNA damage response, which can activate the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Intrinsic pathway of Miriplatin-induced apoptosis.

Conclusion

This compound is a valuable therapeutic agent for the treatment of hepatocellular carcinoma, particularly in the context of transarterial chemoembolization. Its unique lipophilic properties allow for targeted delivery and sustained release, leading to effective tumor cell killing with reduced systemic toxicity. The development of Miriplatin underscores the importance of rational drug design in oncology. Further research may focus on expanding its indications and exploring its potential in combination with other therapeutic modalities.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. UMIN Clinical Trials Registry [center6.umin.ac.jp]

- 4. Transcatheter Arterial Chemotherapy with Miriplatin for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of miriplatin combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Miriplatin Hydrate: A Technical Guide to its Apoptotic Induction in Hepatoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin hydrate, a lipophilic platinum-based chemotherapeutic agent, has emerged as a significant therapeutic option for hepatocellular carcinoma (HCC), primarily administered via transarterial chemoembolization (TACE). Its efficacy is rooted in its ability to induce programmed cell death, or apoptosis, in hepatoma cells. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental validation of this compound's role in apoptosis induction. Quantitative data on its cytotoxic effects are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its mode of action.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for unresectable cases. Platinum-based anticancer drugs are a cornerstone of chemotherapy, and this compound (Miripla®) represents a third-generation lipophilic platinum complex specifically designed for the treatment of HCC.[1] Its lipophilicity allows for suspension in an oily lymphographic agent, such as Lipiodol, enabling selective delivery and prolonged retention within liver tumors when administered via TACE.[1][2] The fundamental mechanism of action of Miriplatin, like other platinum-based drugs, involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis in cancer cells.[2] This document delves into the core of Miriplatin's apoptotic activity in hepatoma cells.

Quantitative Data on Cytotoxicity

The cytotoxic effects of Miriplatin and its active metabolites, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC) and [(1R, 2R)-1, 2-cyclohexanediamine-N, N']diiodo platinum (DPI), have been evaluated in various hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the tables below.

Table 1: IC50 Values of Miriplatin's Active Metabolites and Other Platinum Agents in Hepatoma Cell Lines

| Compound | Cell Line | Exposure Time | IC50 (µg/mL) |

| DPC | AH109A (rat) | 3 days | 0.14 ± 0.07 |

| DPI | AH109A (rat) | 3 days | 0.83 ± 0.32 |

| DPC | HepG2 (human) | 3 days | 0.26 |

| DPI | HepG2 (human) | 3 days | 2.1 |

| DPC | HuH-7 (human) | 3 days | 1.9 |

| DPI | HuH-7 (human) | 3 days | 6.5 |

| DPC | Li-7 (human) | 3 days | 0.42 |

| DPI | Li-7 (human) | 3 days | 3.2 |

Data compiled from multiple studies.

Table 2: IC50 Values of Miriplatin/Lipiodol Suspension in Hepatoma Cell Lines

| Compound | Cell Line | Exposure Time | IC50 (µg/mL) |

| Miriplatin/LPD | AH109A (rat) | 7 days | 0.89 ± 0.15 |

| Miriplatin/LPD | HepG2 (human) | 7 days | 2.6 |

| Miriplatin/LPD | HuH-7 (human) | 7 days | 7.1 |

| Miriplatin/LPD | Li-7 (human) | 7 days | 3.8 |

LPD: Lipiodol. Data compiled from multiple studies.

Signaling Pathways of Miriplatin-Induced Apoptosis

This compound triggers apoptosis in hepatoma cells through a sophisticated signaling network. A key pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn upregulates the pro-apoptotic protein p53 up-regulated modulator of apoptosis (PUMA). PUMA, a BH3-only member of the Bcl-2 family, promotes apoptosis by inhibiting the anti-apoptotic protein Bcl-2. This disruption of the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Conversely, acquired resistance to Miriplatin has been linked to the increased expression of the anti-apoptotic protein Bcl-2.[3] Elevated levels of Bcl-2 can sequester pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade and leading to therapeutic failure.

Visualizing the Signaling Pathway

The following diagram illustrates the signaling cascade of Miriplatin-induced apoptosis in hepatoma cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate Miriplatin-induced apoptosis in hepatoma cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Hepatoma cells (e.g., HepG2, HuH-7)

-

96-well plates

-

Complete culture medium

-

This compound or its active form (DPC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed hepatoma cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Miriplatin or DPC for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Hepatoma cells

-

6-well plates

-

This compound or DPC

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed hepatoma cells in 6-well plates and treat with Miriplatin or DPC for the desired time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Hepatoma cells

-

This compound or DPC

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PUMA, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat hepatoma cells with Miriplatin or DPC, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-